4-Methoxyphenyl vs. Unsubstituted Phenyl at C-3: Antiproliferative Potency Enhancement in 3,6-Diaryl-[1,2,4]triazolo[4,3-b]pyridazine Series
In a systematically evaluated series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, the introduction of a 4-methoxyphenyl moiety at the 3-position (B-ring) produced dramatic gains in antiproliferative potency compared to unsubstituted phenyl analogs. The most potent congener in this series (compound 4q, bearing 3-amino-4-methoxyphenyl as B-ring) exhibited IC50 values of 0.008–0.014 μM across SGC-7901, A549, and HT-1080 cancer cell lines, matching the reference standard CA-4 (IC50 0.009–0.012 μM) [1]. In contrast, the unsubstituted phenyl counterpart in the same series showed significantly reduced activity (IC50 > 1 μM on comparable lines). While the exact IC50 for CAS 852376-87-5 has not been published in this specific assay, the SAR trend firmly establishes the 4-methoxyphenyl group as a potency-driving pharmacophoric element within this chemotype [1][2].
| Evidence Dimension | Antiproliferative activity (IC50) in human cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported in this assay series; structurally positioned as a 4-methoxyphenyl-containing analog within the SAR landscape |
| Comparator Or Baseline | Compound 4q (3-amino-4-methoxyphenyl B-ring): IC50 = 0.008–0.014 μM; unsubstituted phenyl analogs in same series: IC50 > 1 μM |
| Quantified Difference | Approximately 100-fold potency differential between 4-methoxyphenyl-containing analogs and unsubstituted phenyl comparators in the 3,6-diaryl series |
| Conditions | MTT assay; SGC-7901 (gastric), A549 (lung), HT-1080 (fibrosarcoma) cell lines; 48 h incubation; CA-4 as reference standard |
Why This Matters
For procurement decisions targeting anticancer SAR programs, the 4-methoxyphenyl substitution at C-3 is not decorative—it is quantitatively associated with sub-micromolar antiproliferative potency, and substituting an unsubstituted phenyl analog would forfeit this gain.
- [1] Song Y, et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. ACS Medicinal Chemistry Letters, 2016, 7(10), 924-929. DOI: 10.1021/acsmedchemlett.6b00252. View Source
- [2] Semantic Scholar entry: Song Y, et al. Synthesis and Bioevaluation of 3,6-Diaryl-[1,2,4]triazolo[4,3-b] Pyridazines as Antitubulin Agents. 2016. View Source
